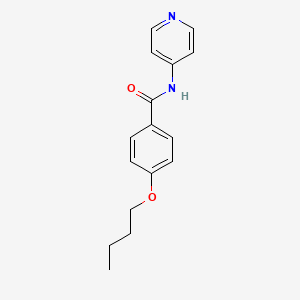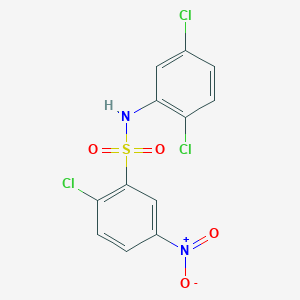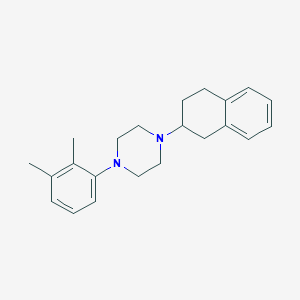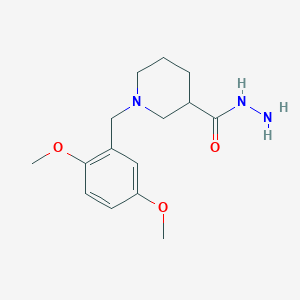
N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a novel small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of histone deacetylases, which leads to the modulation of gene expression. This modulation of gene expression can lead to the inhibition of cancer cell growth and reduced inflammation.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduced inflammation, and improved cognitive function. The compound has also been shown to have a neuroprotective effect, which could be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one of the limitations of N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For research include the development of more efficient synthesis methods, investigation of its potential therapeutic applications in other diseases, and exploration of its mechanism of action in more detail.
Synthesemethoden
The synthesis of N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide involves a multistep process that starts with 2-fluoroaniline and 4-methoxybenzaldehyde. The reaction between these two compounds leads to the formation of 2-fluoro-N-(4-methoxybenzyl)aniline, which is then subjected to a series of reactions to obtain N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide. The final product is obtained by reacting N-(2-fluorophenyl)-N-(4-methoxybenzyl)glycinamide with methylsulfonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes, including histone deacetylases, which play a critical role in the regulation of gene expression. N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-14-9-7-13(8-10-14)11-19-17(21)12-20(25(2,22)23)16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYVNHBXNFCUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6412489 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)



![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)


![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)